The synthesis of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:
Technical parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yield and purity.
The molecular structure of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol can be represented by its SMILES notation: COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O
. This notation highlights the presence of multiple rings and functional groups within the molecule:
The stereochemistry is indicated by the presence of chiral centers at specific carbon atoms, which are essential for its interaction with biological targets.
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol participates in various chemical reactions:
The kinetics and mechanisms of these reactions can vary significantly based on environmental conditions and the presence of catalysts.
The mechanism of action for cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol primarily involves its interaction with estrogen receptors:
In vitro studies have shown that this compound can inhibit specific enzymatic activities associated with estrogen metabolism .
The physical and chemical properties of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol include:
These properties are crucial for determining its stability during storage and its behavior in various chemical environments.
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol has several notable applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5